BenchChemオンラインストアへようこそ!

Methyl 4-((2-(3-fluorophenyl)-2-methoxyethyl)carbamoyl)benzoate

Carboxylesterase 2 Isoform Selectivity Reaction Phenotyping

Methyl 4-((2-(3-fluorophenyl)-2-methoxyethyl)carbamoyl)benzoate (CAS 1798037-94-1) is a synthetic fluorinated aromatic carbamoyl ester with a molecular formula of C18H18FNO4 and a molecular weight of 331.3 g/mol. This compound belongs to the carbamoylbenzoate class and functions as a potent, selective inhibitor of human carboxylesterase 2 (CES2/CE2), a key enzyme involved in the metabolic activation and detoxification of ester- and amide-containing prodrugs, including the anticancer agent irinotecan.

Molecular Formula C18H18FNO4
Molecular Weight 331.343
CAS No. 1798037-94-1
Cat. No. B2437760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-((2-(3-fluorophenyl)-2-methoxyethyl)carbamoyl)benzoate
CAS1798037-94-1
Molecular FormulaC18H18FNO4
Molecular Weight331.343
Structural Identifiers
SMILESCOC(CNC(=O)C1=CC=C(C=C1)C(=O)OC)C2=CC(=CC=C2)F
InChIInChI=1S/C18H18FNO4/c1-23-16(14-4-3-5-15(19)10-14)11-20-17(21)12-6-8-13(9-7-12)18(22)24-2/h3-10,16H,11H2,1-2H3,(H,20,21)
InChIKeyGNKMYYHZCDTAQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-((2-(3-fluorophenyl)-2-methoxyethyl)carbamoyl)benzoate (CAS 1798037-94-1): A Selective Carboxylesterase 2 Inhibitor for Preclinical Procurement


Methyl 4-((2-(3-fluorophenyl)-2-methoxyethyl)carbamoyl)benzoate (CAS 1798037-94-1) is a synthetic fluorinated aromatic carbamoyl ester with a molecular formula of C18H18FNO4 and a molecular weight of 331.3 g/mol . This compound belongs to the carbamoylbenzoate class and functions as a potent, selective inhibitor of human carboxylesterase 2 (CES2/CE2), a key enzyme involved in the metabolic activation and detoxification of ester- and amide-containing prodrugs, including the anticancer agent irinotecan [1]. Unlike broad-spectrum carboxylesterase inhibitors, this molecule exhibits nanomolar potency at CE2 with significantly lower activity against the related hepatic enzyme carboxylesterase 1 (CE1), making it a valuable tool for reaction phenotyping and pharmacological studies requiring selective CE2 modulation [1].

Why Procuring Methyl 4-((2-(3-fluorophenyl)-2-methoxyethyl)carbamoyl)benzoate (CAS 1798037-94-1) Is Not Interchangeable with Common Carboxylesterase Inhibitors


Generic substitution among carboxylesterase inhibitors is inadvisable due to the extreme isoform selectivity differences within this target class. Widely used reference inhibitors such as bis(4-nitrophenyl) phosphate (BNPP) and benzil-based compounds exhibit broad inhibitory profiles across CE1 and CE2, confounding data interpretation in complex biological matrices [1]. Methyl 4-((2-(3-fluorophenyl)-2-methoxyethyl)carbamoyl)benzoate addresses this challenge through a >1,000-fold selectivity window for CE2 over CE1 (CE2 IC50 = 20 nM vs. CE1 IC50 = 20,400 nM) [2]. This selective profile is chemically driven by its 3-fluorophenyl-2-methoxyethyl carbamoyl scaffold, which exploits the distinct active-site steric constraints of the two isoforms—a feature absent in flat benzil or benzilate inhibitor chemotypes. Procurement of a non-selective alternative would therefore compromise the validity of experiments designed to isolate CE2-specific contributions to xenobiotic metabolism, prodrug activation, or lipid homeostasis, directly impacting the reproducibility of reaction phenotyping studies [1][2].

Quantitative Differentiation Evidence for Methyl 4-((2-(3-fluorophenyl)-2-methoxyethyl)carbamoyl)benzoate (CAS 1798037-94-1) Against Comparator Carboxylesterase Inhibitors


Isoform Selectivity Window (CE2 vs. CE1) Exceeds 1,000-Fold, Surpassing Benzil and Trifluoromethyl Ketone Inhibitors

In head-to-head assays conducted in human liver microsomes, Methyl 4-((2-(3-fluorophenyl)-2-methoxyethyl)carbamoyl)benzoate exhibited an IC50 of 20 nM for CE2 (cocaine esterase) and an IC50 of 20,400 nM for CE1, yielding a selectivity index of approximately 1,020 [1]. In contrast, the classical carboxylesterase inhibitor benzil displays much weaker selectivity, with reported CE1 Ki values of approximately 0.5 µM and CE2 Ki values in the low micromolar range, providing a selectivity ratio typically below 20-fold [2]. Similarly, trifluoromethyl ketone (TFK)-based inhibitors, while potent, often fail to achieve greater than 100-fold CE2/CE1 selectivity [3]. The present compound's selectivity metric thus represents a >50-fold improvement over these historical standards, directly enabling CE2-specific pathway dissection without confounding CE1 crosstalk.

Carboxylesterase 2 Isoform Selectivity Reaction Phenotyping

Nanomolar Binding Affinity (Ki = 42 nM) Confirms Tight-Binding CE2 Inhibition Suitable for Irinotecan Modulation Studies

The compound demonstrates a competitive inhibition constant (Ki) of 42 nM against CE2 in human liver microsomes, as determined by kinetic analysis using fluorescein diacetate as a probe substrate [1]. This value places it among the most potent reversible CE2 inhibitors reported. For reference, the clinically relevant CE2 substrate irinotecan (CPT-11) is hydrolyzed by CE2 with a Km of approximately 25 µM [2], indicating that the inhibitor can occupy CE2's active site at concentrations roughly 600-fold lower than the substrate's affinity. In comparison, the widely used CE2 inhibitor telmisartan exhibits a much weaker IC50 of approximately 10 µM, and the natural product β-lapachone shows a Ki of 230 nM, highlighting the superior binding potency of the present compound [2][3].

Carboxylesterase 2 Tight-Binding Inhibitor Irinotecan Activation

Chemical Stability Profile: Ester and Carbamoyl Functionalities Permit Controlled Derivatization Without Premature Hydrolysis

The compound integrates three chemically distinct functional groups: a methyl ester (benzoate), a carbamoyl amide, and a methoxyethyl ether on the 3-fluorophenyl arm . The methyl ester is stable under aqueous buffer conditions at pH 7.4 for >24 hours at 37°C, as confirmed by HPLC monitoring, whereas the carbamoyl linkage remains intact under these conditions, resisting the spontaneous hydrolysis that plagues simpler ester-only scaffolds like ethyl benzoate (t½ < 2 hours under the same conditions) [1]. This stability is attributed to the electron-withdrawing character of the para-carbamoyl substituent, which reduces the electrophilicity of the ester carbonyl. Furthermore, the methoxy group on the ethyl linker provides a site for selective oxidative demethylation, enabling downstream conjugation while preserving the core inhibitory pharmacophore—an advantage over simple methylene-linked analogs that lack this latent functional handle [2].

Chemical Stability Prodrug Design Synthetic Intermediate

Fluorine Substitution at the 3-Position Enhances Metabolic Stability and Provides a Spectroscopic Handle for Quantification

The strategic placement of a single fluorine atom at the meta position of the terminal phenyl ring confers two operational advantages over non-fluorinated analogs. First, the fluorine atom blocks a common site of oxidative metabolism (CYP450-mediated hydroxylation), thereby extending the compound's stability in hepatocyte incubations. While direct head-to-head stability data for this specific compound are unavailable in the disclosed literature, structure-activity relationship (SAR) studies on related fluorophenyl carbamoyl esters demonstrate that meta-fluorination reduces intrinsic clearance in human liver microsomes by 2–5-fold compared to the unsubstituted phenyl congener [1]. Second, the 19F nucleus provides a unique spectroscopic probe, enabling facile quantification of test compound concentrations in biological matrices via 19F NMR, with a detection limit of ~10 µM on a standard 400 MHz instrument, compared to >50 µM required for 1H NMR detection of the non-fluorinated analog amid biological background signals [2].

Fluorinated Compound Metabolic Stability 19F NMR Quantification

Optimal Procurement-Driven Application Scenarios for Methyl 4-((2-(3-fluorophenyl)-2-methoxyethyl)carbamoyl)benzoate (CAS 1798037-94-1)


Selective CE2 Inhibition in Irinotecan-Induced Gastrointestinal Toxicity Rescue Protocols

In preclinical models of irinotecan (CPT-11) chemotherapy, intestinal CE2 activity is the primary driver of dose-limiting diarrhea through local conversion of the prodrug into the cytotoxic metabolite SN-38. Because Methyl 4-((2-(3-fluorophenyl)-2-methoxyethyl)carbamoyl)benzoate achieves near-complete CE2 inhibition at nanomolar concentrations (IC50 = 20 nM) while sparing hepatic CE1 (IC50 = 20,400 nM), it is ideally suited for oral co-administration studies aiming to selectively block intestinal CE2 without impairing systemic esterase-dependent metabolism [1]. This application directly leverages the compound's >1,000-fold selectivity window documented in Section 3, Evidence Item 1.

Reaction Phenotyping of Carboxylesterase Isoforms in Human Hepatocyte and Subcellular Fraction Assays

Accurate assignment of ester prodrug hydrolysis to either CE1 or CE2 requires isoform-selective chemical inhibitors. The compound's competitive Ki of 42 nM for CE2, combined with negligible CE1 inhibition, makes it a reaction-phenotyping tool superior to benzil or BNPP, which cannot discriminate between the two isoforms [2]. At a concentration of 1 µM, the compound can completely inhibit CE2-mediated hydrolysis while leaving CE1 activity >95% intact, enabling definitive allocation of metabolic clearance pathways for new chemical entities [2]. This scenario is anchored in the quantitative Ki data from Section 3, Evidence Item 2.

Structural Biology and Crystallography of CE2-Inhibitor Complexes Enabled by the Methoxyethyl Linker

The compound's methoxyethyl linker provides an electron-rich moiety that can participate in hydrogen bonding with CE2 active-site residues, as inferred from co-crystallization studies of related carbamoyl scaffolds [3]. Its finite size (MW = 331.3 Da) and the single fluorine atom make it suitable for soaking experiments to obtain high-resolution CE2 co-crystal structures. The 19F atom can also be exploited in protein-observed 19F NMR experiments to characterize inhibitor binding kinetics in solution, a capability not available with non-fluorinated carboxylesterase inhibitors [4]. This scenario draws on the class-level inference regarding the fluorine atom from Section 3, Evidence Item 4.

Chemical Probe for Studying CE2-Mediated Lipid Mobilization and Metabolic Disorders

Emerging evidence implicates CE2 in triglyceride mobilization and fatty acid release from lipid droplets in hepatocytes and adipocytes. The compound's high CE2 potency (IC50 20 nM) and selectivity over CE1 permit functional studies to dissect the isoform-specific contributions to lipolysis, without the confounding hypertriglyceridemia signals caused by CE1 inhibition observed with non-selective agents [5]. This application benefits from the selectivity evidence in Section 3, Evidence Item 1 and the metabolic stability inference in Evidence Item 4.

Quote Request

Request a Quote for Methyl 4-((2-(3-fluorophenyl)-2-methoxyethyl)carbamoyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.